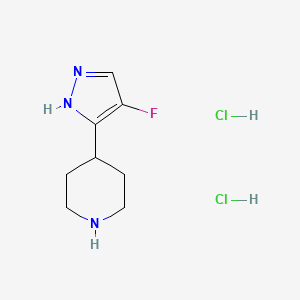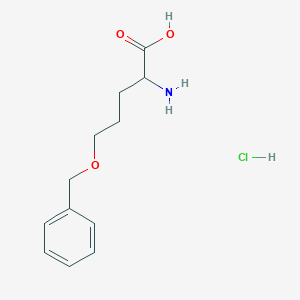
2-Amino-5-(benzyloxy)pentanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-Amino-5-(benzyloxy)pentanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-hydroxyvaleric acid and benzyl bromide.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction between 5-hydroxyvaleric acid and benzyl bromide, forming 5-(benzyloxy)valeric acid.
Amination: The next step involves the amination of 5-(benzyloxy)valeric acid using ammonia or an amine source to introduce the amino group at the 2-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反应分析
2-Amino-5-(benzyloxy)pentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-Amino-5-(benzyloxy)pentanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: It has potential therapeutic applications and is studied for its effects on various biological targets.
作用机制
The mechanism of action of 2-Amino-5-(benzyloxy)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic processes. It may also interact with receptors or ion channels, affecting cellular signaling pathways .
相似化合物的比较
2-Amino-5-(benzyloxy)pentanoic acid hydrochloride can be compared with similar compounds such as:
2-Amino-5-hydroxy-pentanoic acid: This compound lacks the benzyloxy group and has different chemical properties and applications.
5-{[(benzyloxy)carbonyl]amino}pentanoic acid: This compound has a similar structure but with a different functional group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.
属性
分子式 |
C12H18ClNO3 |
|---|---|
分子量 |
259.73 g/mol |
IUPAC 名称 |
2-amino-5-phenylmethoxypentanoic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c13-11(12(14)15)7-4-8-16-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,13H2,(H,14,15);1H |
InChI 键 |
YQUBLLGFQUXQNK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COCCCC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


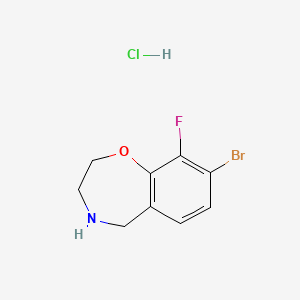
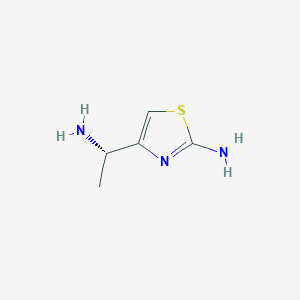
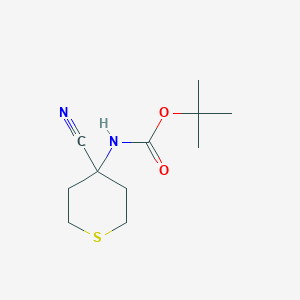
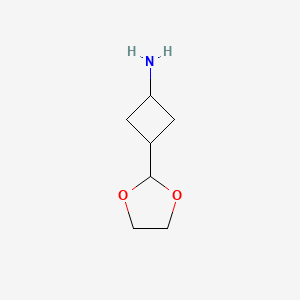
![6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13508046.png)
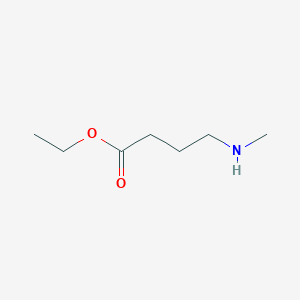
![6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B13508058.png)
![1-{1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-4-yl}prop-2-en-1-one](/img/structure/B13508067.png)
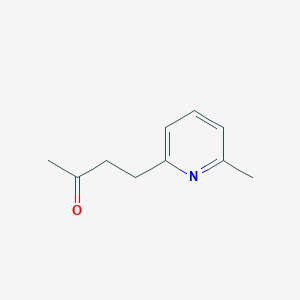
![methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13508088.png)
![ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13508091.png)
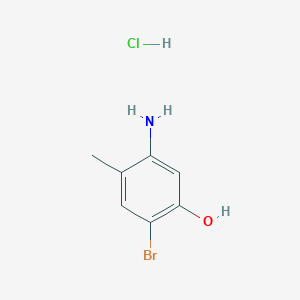
![Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13508104.png)
